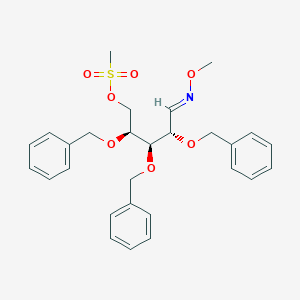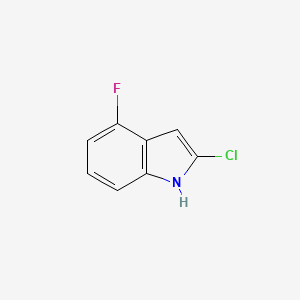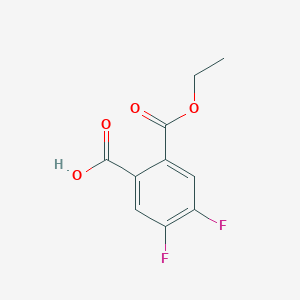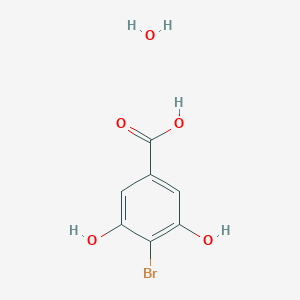
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate is a complex organic compound that features multiple functional groups, including benzyloxy, methoxyimino, and methanesulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzyloxy groups: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the methoxyimino group: This step may involve the reaction of a suitable precursor with methoxyamine.
Formation of the methanesulfonate ester: This can be done by reacting the hydroxyl group of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The methoxyimino group can be reduced to form an amine.
Substitution: The methanesulfonate group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups may yield benzaldehyde or benzoic acid derivatives, while reduction of the methoxyimino group may yield an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific functional groups and their interactions with biological molecules.
類似化合物との比較
Similar Compounds
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(hydroxyimino)pentyl methanesulfonate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
(2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.
Uniqueness
The uniqueness of (2S,3R,4S,E)-2,3,4-Tris(benzyloxy)-5-(methoxyimino)pentyl methanesulfonate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C28H33NO7S |
|---|---|
分子量 |
527.6 g/mol |
IUPAC名 |
[(2S,3R,4S,5E)-5-methoxyimino-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate |
InChI |
InChI=1S/C28H33NO7S/c1-32-29-18-26(33-19-23-12-6-3-7-13-23)28(35-21-25-16-10-5-11-17-25)27(22-36-37(2,30)31)34-20-24-14-8-4-9-15-24/h3-18,26-28H,19-22H2,1-2H3/b29-18+/t26-,27-,28+/m0/s1 |
InChIキー |
HITPTJYQHHVVOQ-DTTBUTGZSA-N |
異性体SMILES |
CO/N=C/[C@@H]([C@H]([C@H](COS(=O)(=O)C)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
CON=CC(C(C(COS(=O)(=O)C)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)



![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)


![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)






